4-prop-2-enoxy-N-pyridin-4-ylbenzamide
Overview
Description
4-prop-2-enoxy-N-pyridin-4-ylbenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an allyloxy group attached to a benzamide backbone, with a pyridinyl substituent on the nitrogen atom. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industry.
Mechanism of Action
Target of Action
Structurally related 4-alkyloxy-substituted 2,5-dimethoxyamphetamines and phenethylamine congeners (2c-o derivatives) have been found to bind with moderate to high affinities to the 5-ht 2a receptor .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the cellular environment .
Biochemical Pathways
It is known that similar compounds can affect various biochemical processes, including energy storage and transport within cells .
Result of Action
Similar compounds have been found to form a mechanical strain-adaptive solid electrolyte interphase (sei) composed of lif and polymeric species, and a thermally stable cathode–electrolyte interface containing s–o and s–f species .
Action Environment
Similar compounds have been found to be persistent in environmental areas, bio-accumulative in biotas, and toxic to organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-prop-2-enoxy-N-pyridin-4-ylbenzamide typically involves the reaction of 4-aminopyridine with 4-(allyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-prop-2-enoxy-N-pyridin-4-ylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-prop-2-enoxy-N-pyridin-4-ylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
4-(allyloxy)phenyl fluorosulfate: Used as an electrolyte additive in lithium-ion batteries.
Uniqueness
4-prop-2-enoxy-N-pyridin-4-ylbenzamide is unique due to its combination of an allyloxy group, a benzamide backbone, and a pyridinyl substituent. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
4-prop-2-enoxy-N-pyridin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-11-19-14-5-3-12(4-6-14)15(18)17-13-7-9-16-10-8-13/h2-10H,1,11H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWILGRERKBVTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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